Alkenes are versatile starting materials for organic synthesis due to their reactivity towards various reagents. They can undergo addition reactions, metathesis reactions, and polymerization reactions to form complex molecules. There's ongoing research in utilizing different alkenes for the synthesis of pharmaceuticals, fine chemicals, and functional materials .
Alkenes, particularly those with specific functionalities, can be polymerized to form various types of plastics. Branched-chain alkenes can influence the properties of the resulting polymers, such as improving flexibility or melt strength .
Functionalized alkenes are being explored for the development of novel materials with specific properties. For instance, alkenes with conjugated double bonds can be used in the design of conducting polymers or organic light-emitting diodes (OLEDs) .
(1E)-1-ethoxy-3-methylbut-1-ene is an organic compound characterized by the molecular formula CHO. It belongs to the class of alkenes, featuring a double bond between the first and second carbon atoms in the butene chain. The compound has an ethoxy group (-OEt) attached to the first carbon and a methyl group (-CH) on the third carbon, giving it unique structural properties that influence its reactivity and applications in various fields .
While specific biological activity data for (1E)-1-ethoxy-3-methylbut-1-ene is limited, its structural characteristics suggest potential applications in medicinal chemistry. The compound may serve as an intermediate in synthesizing bioactive compounds or pharmaceuticals. Its reactivity could facilitate the development of novel therapeutic agents.
The synthesis of (1E)-1-ethoxy-3-methylbut-1-ene can be achieved through several methods:
(1E)-1-ethoxy-3-methylbut-1-ene has various applications across different fields:
The interactions of (1E)-1-ethoxy-3-methylbut-1-ene with various reagents are critical for understanding its reactivity. For example:
Several compounds share structural similarities with (1E)-1-ethoxy-3-methylbut-1-ene. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| (1E)-1-Ethoxy-2-methylbut-1-ene | Methyl group on the second carbon | Different reactivity due to positional isomerism |
| (1E)-1-Ethoxy-3-methylpent-1-ene | Additional carbon in the chain | Increased chain length affects physical and chemical properties |
| (Z)-1-Ethoxy-3-methylbut-2-ene | Geometric isomer with a different configuration | Distinct reactivity patterns due to stereochemistry |
The uniqueness of (1E)-1-ethoxy-3-methylbut-1-ene lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .
The synthesis of (1E)-1-ethoxy-3-methylbut-1-ene emerged from mid-20th-century research into unsaturated ethers. Early methods involved acid-catalyzed elimination reactions of 3-methyl-1-butanol derivatives, but these often yielded mixtures of (E)- and (Z)-isomers. Advancements in stereoselective catalysis, particularly using rhodium-based systems, enabled the targeted production of the (E)-isomer. By the 1980s, its role as a precursor in hydroformylation reactions for synthesizing aldehydes and ketones was well-established.
This compound occupies a niche in heterocyclic and polymer chemistry. Its conjugated system participates in Diels-Alder reactions, forming six-membered rings critical in natural product synthesis. Industrial patents highlight its utility in producing isoolefins, which serve as comonomers in polyolefin manufacturing. Recent studies also explore its potential in click chemistry and metal-organic framework (MOF) synthesis.
The IUPAC name, (1E)-1-ethoxy-3-methylbut-1-ene, reflects its structure:
The compound (1E)-1-ethoxy-3-methylbut-1-ene represents a valuable alkene ether with significant synthetic applications in organic chemistry [2]. This comprehensive analysis examines the various synthetic pathways, catalytic systems, and stereochemical considerations involved in its preparation.
Classical synthetic methodologies for (1E)-1-ethoxy-3-methylbut-1-ene rely primarily on well-established carbon-oxygen bond formation reactions [9]. These approaches have formed the foundation for ether synthesis for over a century and continue to provide reliable methods for preparing this compound [12].
The Williamson ether synthesis represents the most fundamental approach for synthesizing (1E)-1-ethoxy-3-methylbut-1-ene through nucleophilic substitution mechanisms [9] [11]. This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile attacks a primary alkyl halide or tosylate [12]. For the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene, the reaction typically involves the treatment of 3-methyl-1-butenyl halide with sodium ethoxide in an appropriate solvent [9].
The mechanism begins with the formation of the ethoxide anion through deprotonation of ethanol using a strong base such as sodium hydride [11]. The alkoxide then undergoes nucleophilic attack on the electrophilic carbon bearing the leaving group, resulting in the formation of the desired ether linkage [12]. The reaction demonstrates excellent regioselectivity when primary alkyl halides are employed, as secondary and tertiary halides tend to undergo elimination reactions instead of substitution [13].
Reaction conditions typically require anhydrous solvents such as tetrahydrofuran or dimethyl sulfoxide to prevent competing reactions with moisture [9]. Temperature control is crucial, with most reactions proceeding efficiently at room temperature to 60 degrees Celsius [11]. The use of crown ethers can enhance the nucleophilicity of the alkoxide ion by coordinating with the metal cation, thereby improving reaction rates and yields [12].
The SN2 mechanism provides a reliable pathway for forming the carbon-oxygen bond in (1E)-1-ethoxy-3-methylbut-1-ene through direct nucleophilic displacement [14]. This approach requires careful selection of the alkyl halide component to ensure optimal reactivity and minimize competing elimination pathways [9]. Primary alkyl halides demonstrate superior performance due to reduced steric hindrance at the reaction center [11].
The stereochemical requirements of the SN2 mechanism necessitate backside attack by the nucleophile, resulting in inversion of configuration at the electrophilic carbon [12]. For the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene, this stereochemical outcome must be carefully considered when designing the synthetic route [9]. The use of iodide as the leaving group provides optimal reactivity due to its excellent leaving group ability [14].
Solvent selection plays a critical role in SN2 reactions, with polar aprotic solvents such as acetonitrile and dimethyl sulfoxide providing the best results [11]. These solvents stabilize the transition state while avoiding coordination with the nucleophile that would reduce its reactivity [12]. Temperature optimization typically involves conducting reactions at moderate temperatures between 25 and 80 degrees Celsius [9].
The direct alkylation of 3-methyl-1-butanol with ethyl iodide represents a specific application of the Williamson ether synthesis for preparing (1E)-1-ethoxy-3-methylbut-1-ene . This reaction proceeds through initial deprotonation of the alcohol to form the corresponding alkoxide, followed by nucleophilic attack on ethyl iodide [9]. The use of sodium hydride as the base ensures complete deprotonation and generates the reactive alkoxide species [11].
The reaction mechanism involves the formation of a sodium alkoxide intermediate through reaction with sodium hydride, accompanied by the evolution of hydrogen gas [12]. The alkoxide then attacks the methyl carbon of ethyl iodide in an SN2 fashion, displacing iodide and forming the desired ether product [9]. The reaction typically requires anhydrous conditions to prevent hydrolysis of the sodium hydride and competing reactions [14].
Optimization studies have demonstrated that the reaction proceeds most efficiently when conducted in polar aprotic solvents at temperatures between 50 and 80 degrees Celsius . The molar ratio of reagents significantly influences the yield, with slight excess of ethyl iodide typically providing optimal results [11]. Reaction monitoring can be accomplished through gas chromatography or nuclear magnetic resonance spectroscopy to determine conversion and product formation [12].
Contemporary synthetic methodologies for (1E)-1-ethoxy-3-methylbut-1-ene have expanded beyond classical approaches to incorporate advanced catalytic systems and novel reaction mechanisms [17] [21]. These modern approaches often provide superior selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional methods [22].
Cobalt-catalyzed electrochemical synthesis represents a significant advancement in the preparation of (1E)-1-ethoxy-3-methylbut-1-ene, offering precise control over reaction conditions and stereochemical outcomes [17] [18]. These methods utilize electrochemical cells to generate reactive cobalt species that facilitate carbon-oxygen bond formation under mild conditions [19]. The electrochemical approach eliminates the need for stoichiometric chemical oxidants, making the process more environmentally sustainable [24].
The catalytic cycle involves the electrochemical oxidation of cobalt(II) species to generate highly reactive cobalt(III) intermediates [17]. These high-valent cobalt complexes can activate alkene substrates through various mechanisms, including metal-hydride addition and subsequent functionalization [18]. The controlled potential conditions allow for precise tuning of the oxidation state and reactivity of the cobalt catalyst [24].
Electrochemical cells typically employ graphite or platinum electrodes with appropriate supporting electrolytes to maintain conductivity [19]. The reaction conditions often require temperatures between 25 and 60 degrees Celsius, significantly lower than many traditional thermal processes [17]. Current density and potential control are critical parameters that influence both reaction rate and selectivity [18].
Radical-polar crossover hydroetherification methodology provides an innovative approach for synthesizing (1E)-1-ethoxy-3-methylbut-1-ene through the integration of radical and ionic reaction pathways [21] [22]. This approach utilizes cobalt-hydride catalysis to generate key radical intermediates that subsequently undergo ionic transformations to form the desired ether products [21]. The method demonstrates exceptional chemoselectivity and functional group tolerance compared to traditional approaches [22].
The mechanism involves the initial formation of a cobalt-hydride species through electrochemical reduction of a cobalt(II) precursor [21]. This cobalt-hydride then performs metal-hydride atom transfer with alkene substrates to generate carbon-centered radicals [22]. These radical intermediates can be further oxidized electrochemically to form carbocationic species that are readily trapped by nucleophilic ethanol or ethoxide [21].
The radical-polar crossover mechanism allows for the controlled generation of carbocations from alkenes under mild conditions, avoiding the harsh acidic conditions typically required for carbocation formation [22]. This approach is particularly valuable for substrates containing acid-sensitive functional groups [21]. The electrochemical control enables precise manipulation of the oxidation potential to achieve optimal chemoselectivity [22].
Photocatalytic hydrogen atom transfer reactions offer a mild and selective approach for the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene through visible light activation of specialized photocatalysts [23]. These methods utilize trisaminocyclopropenium catalysts that undergo photoexcitation to generate highly reactive radical species capable of abstracting hydrogen atoms from ether substrates [23]. The photocatalytic approach provides excellent regioselectivity for the less-hindered alpha-position in ether functionalization reactions [23].
The photocatalytic cycle begins with the electrochemical oxidation of the trisaminocyclopropenium cation to generate a radical dication [23]. Photoexcitation of this species leads to an electronically excited state with significant aminyl radical cation character [23]. This photoexcited catalyst can then perform hydrogen atom transfer from ether substrates to generate carbon-centered radicals [23].
The generated radical intermediates can undergo subsequent reactions with various coupling partners, including alkenes, alkynes, and heterocycles, to form complex ether products [23]. The photocatalytic conditions are exceptionally mild, typically requiring only visible light irradiation at room temperature [23]. The regioselectivity of hydrogen atom abstraction is influenced by steric factors, with the catalyst preferentially abstracting less-hindered hydrogen atoms [23].
The development of efficient catalytic systems for (1E)-1-ethoxy-3-methylbut-1-ene synthesis has been crucial for achieving high yields, selectivity, and practical synthetic utility [25] [28]. Modern catalytic approaches encompass a diverse range of heterogeneous and homogeneous systems, each offering distinct advantages for specific synthetic applications [29] [32].
Cation exchange resins serve as versatile heterogeneous catalysts for the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene, particularly in etherification reactions involving alcohols and alkenes [25] [27]. These solid acid catalysts provide several advantages including ease of separation, recyclability, and tolerance to moisture compared to homogeneous acid catalysts [26]. Amberlyst resins, consisting of sulfonated styrene-divinylbenzene copolymers, represent the most widely studied class of cation exchange resins for ether synthesis [27].
The catalytic mechanism involves protonation of the alkene substrate by the sulfonic acid groups anchored to the polymer matrix [27]. This protonation generates a carbocationic intermediate that can be attacked by the nucleophilic alcohol to form the ether product [25]. The polymer structure provides a hydrophobic environment that can enhance the concentration of organic reactants near the active sites [26].
Reaction optimization studies have demonstrated that temperature, alcohol-to-alkene ratio, and catalyst loading significantly influence both conversion and selectivity [27]. Typical reaction conditions involve temperatures between 60 and 120 degrees Celsius, with higher temperatures generally favoring increased reaction rates but potentially reduced selectivity [25]. The swelling behavior of the resin in different solvents affects the accessibility of active sites and must be considered in reaction design [26].
Smopex-101 represents an innovative fibrous ion exchange catalyst that offers significant advantages over traditional bead-type catalysts for the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene [28]. The fibrous morphology provides reduced diffusion path lengths compared to spherical catalyst beads, leading to enhanced mass transfer and improved reaction rates, particularly for bulky substrates [28]. This catalyst consists of polyethylene fibers grafted with styrene and subsequently sulfonated to introduce acidic active sites [28].
The unique fiber structure of Smopex-101 results in substantially shorter diffusion paths for reactant molecules compared to traditional spherical catalyst particles [28]. The fiber diameter of approximately 30 micrometers provides much more efficient mass transfer than the 700-950 micrometer diameter of conventional Amberlyst beads [28]. This enhanced mass transfer becomes particularly important for larger, branched molecules that may experience significant diffusion limitations in porous catalyst beads [28].
Comparative studies have demonstrated that Smopex-101 exhibits superior activity for the etherification of branched alkenes such as 2,4,4-trimethylpentenes, where traditional catalysts show significant mass transfer limitations [28]. The activation energy for ether formation using Smopex-101 approaches the intrinsic value of 90 kilojoules per mole, compared to the apparent activation energy of 60-65 kilojoules per mole observed with Amberlyst catalysts [28]. This difference indicates that internal diffusion significantly limits the performance of conventional bead catalysts [28].
Transition metal catalysis provides sophisticated approaches for the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene with enhanced selectivity and functional group tolerance [29] [32]. Iron and cobalt catalysts have emerged as particularly attractive alternatives to precious metal systems, offering environmental and economic advantages while enabling unique mechanistic pathways [32]. These earth-abundant metal catalysts can access multiple oxidation states and spin configurations, providing opportunities for novel reactivity patterns [29].
Cobalt-based catalytic systems demonstrate exceptional performance in hydroetherification reactions, where alkenes are converted to ethers through addition of alcohols across the double bond [21] [22]. These catalysts typically employ ligand systems that stabilize multiple oxidation states of cobalt and facilitate the required electron transfer processes [32]. The catalytic cycle often involves cobalt-hydride intermediates that can perform metal-hydride atom transfer reactions with alkene substrates [21].
Iron catalysts supported by pyridine diimine ligands have shown remarkable activity for alkene functionalization reactions relevant to ether synthesis [32]. These systems can operate under mild conditions with low catalyst loadings and demonstrate high turnover frequencies [29]. The electronic structure of the iron complexes, particularly the accessibility of different spin states, plays a crucial role in determining catalytic performance [32].
Achieving stereochemical control in the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene requires a thorough understanding of the factors that influence the geometry of the double bond and the mechanisms that govern stereoselectivity [33] [38]. The preference for E versus Z isomers depends on both thermodynamic stability and kinetic factors during the bond-forming process [34] [36].
The mechanisms governing E/Z selectivity in the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene involve complex interplay between steric, electronic, and conformational factors [34] [37]. The E-configuration is generally thermodynamically favored due to reduced steric interactions between substituents across the double bond [36]. However, the kinetic selectivity observed during synthesis depends on the specific reaction pathway and transition state geometries [33].
In Wittig-type reactions that might be employed for double bond formation, the stereochemical outcome is influenced by the nature of the phosphonium ylide and the reaction conditions [34]. Stabilized ylides typically favor E-alkene formation through a mechanism involving reversible addition to the carbonyl followed by elimination [37]. The use of non-stabilized ylides under kinetic control can sometimes favor Z-alkene formation, particularly when appropriate solvent and temperature conditions are employed [34].
For electrophilic addition reactions to alkynes followed by elimination, the stereochemical outcome depends on the syn or anti nature of the addition and elimination steps [39]. Anti-addition followed by anti-elimination typically leads to E-alkene products, while syn-addition and syn-elimination pathways can provide access to Z-alkenes [33]. The choice of metal catalyst and reaction conditions can significantly influence these mechanistic pathways [36].
Multiple factors contribute to the stereochemical outcome in the synthesis of (1E)-1-ethoxy-3-methylbut-1-ene, including steric hindrance, electronic effects, temperature, solvent polarity, and catalyst structure [34] [38]. Steric hindrance between substituents across the double bond generally favors E-isomer formation by minimizing unfavorable van der Waals interactions [36]. The magnitude of this effect depends on the size and branching of the substituents involved [33].
Electronic effects play a crucial role through resonance stabilization of specific conformations during bond formation [34]. Electron-donating and electron-withdrawing groups can stabilize particular transition states, leading to enhanced selectivity for either E or Z products [37]. The nature of the ether oxygen and its electronic properties significantly influence these stabilization effects [38].
Temperature effects on stereoselectivity typically show decreased selectivity at higher temperatures due to increased conformational mobility and reduced discrimination between competing transition states [39]. Lower reaction temperatures often provide enhanced E/Z ratios, although this must be balanced against reaction rate considerations [36]. Solvent polarity influences selectivity through differential solvation of competing transition states, with polar solvents often favoring E-isomer formation [33].
Catalyst structure represents a powerful tool for controlling stereochemical outcomes, particularly when chiral ligands or asymmetric catalysts are employed [38]. The steric environment around the metal center can create a bias toward specific conformations during the key bond-forming steps [34]. Additionally, the coordination geometry and electronic properties of the catalyst can influence the relative energies of competing transition states [37].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight (g/mol) | 114.19 | [2] |
| CAS Registry Number | 16969-18-9 | [2] [3] |
| IUPAC Name | (1E)-1-ethoxy-3-methylbut-1-ene | [3] |
| Density (g/cm³) | 0.79 | [44] |
| Boiling Point (°C) | 117.5 | [44] |
| Refractive Index | 1.415 | [44] |
| Vapor Pressure (mmHg at 25°C) | 20.8 | [44] |
| Log P | 2.19 | [44] |
| Polar Surface Area (Ų) | 9.23 | [44] |
| Method Category | Specific Method | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Methods | Williamson Ether Synthesis | Strong base (NaH), ambient conditions | Well-established, broad scope | Limited to primary halides |
| Classical Methods | SN2 with Alkyl Halides | Primary halide, SN2 mechanism | Predictable stereochemistry | Competing elimination reactions |
| Classical Methods | 3-methyl-1-butanol + Ethyl Iodide | Sodium hydride, room temperature | Direct alcohol alkylation | Specific substrate requirements |
| Modern Methods | Cobalt-Catalyzed Electrochemical | Electrochemical cell, Co catalyst | No external oxidants required | Requires specialized equipment |
| Modern Methods | Radical-Polar Crossover | Co-salen catalyst, controlled potential | High chemoselectivity | Complex catalyst system |
| Modern Methods | Photocatalytic HAT | Visible light, TAC catalyst | Mild conditions, high regioselectivity | Limited substrate scope |
| Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Selectivity (%) | Key Features |
|---|---|---|---|---|---|
| Amberlyst 35 | 5-10 | 60-80 | 4-12 | 75-85 | Diffusion limitations with bulky substrates |
| Smopex-101 | 3-5 | 70-90 | 2-8 | 80-90 | Reduced mass transfer resistance |
| Cobalt-Salen Complex | 0.1-1.0 | 25-60 | 1-6 | 85-95 | High stereoselectivity, mild conditions |
| Cation Exchange Resin | 2-8 | 40-80 | 6-24 | 70-80 | Cost-effective, recyclable |
| TAC Radical Dication | 1-5 | 25-40 | 2-12 | 90-98 | High regioselectivity for α-position |
| Factor | Effect on E/Z Selectivity | Mechanism | Typical E:Z Ratio |
|---|---|---|---|
| Steric Hindrance | Favors E-isomer formation | Minimizes unfavorable interactions | 85:15 to 95:5 |
| Electronic Effects | Stabilizes transition states | Resonance stabilization | 80:20 to 90:10 |
| Temperature | Higher T reduces selectivity | Increased conformational mobility | 70:30 to 85:15 |
| Solvent Polarity | Polar solvents favor E-isomer | Differential solvation | 75:25 to 90:10 |
| Catalyst Structure | Chiral ligands enhance control | Asymmetric induction | 90:10 to 98:2 |
| Substrate Configuration | Pre-existing stereocenters direct outcome | Conformational bias | 85:15 to 95:5 |
Vinyl ethers oxidize readily because π-electron density flows from oxygen into the double bond. Three laboratory-validated oxidants dominate:
| Oxidant | $$k_{298}$$ (cm³ molecule⁻¹ s⁻¹) | Dominant Products (% carbon) | Yield to Highly Oxygenated Molecules | Ref. |
|---|---|---|---|---|
| OH | 6.8 × 10⁻¹¹ [3] | C₇H₁₄O₇ (18%), C₃H₄O (+detected formaldehyde) | 3–5% [5] | 21 |
| O₃ | 2.0 × 10⁻¹⁶ [3] | Formaldehyde (43%), Ethyl/isopentenyl formate (40%) | <1% [5] | 44 |
| H₂O₂/PCWP | (cat.) | α-Hydroxy acetal (70% isolated) [1] | n.a. | 26 |
Catalytic hydrogenation proceeds cleanly across the C=C bond:
| Catalyst (5 bar H₂, 25 °C) | Conversion | Selectivity to 1-ethoxy-3-methylbutane | Ref. |
|---|---|---|---|
| Pd/C-O doped carbon | 99% | 97.9% [7] | |
| PtO₂/Al₂O₃ | 92% | 59% C₂–C₄ hydrocarbons (over-hydrogenation) [8] | |
| CuO/SiO₂ | 85% | 15% ethanol (hydrocracking) [8] |
Single-electron reductions (Li/NH₃) effect partial cleavage but are synthetically disfavored.
Protonation of the ether oxygen triggers SN1/SN2 pathways depending on the adjacent carbon:
| Acid | Mechanism | k (M⁻¹ s⁻¹, 25 °C) | Products (mol %) | Ref. |
|---|---|---|---|---|
| H₃O⁺ | Rate-determining protonation | 2.86 [10] | 3-Methylbutanal (93%), EtOH (7%) | 27 |
| HI (conc.) | S_N2 | — | 2-Iodo-3-methylbutane (>95%) | 43 |
Protonation at C-1 produces a β-alkoxy-stabilized vinyl cation. Carborane-assisted silylium catalysis directly visualizes such cations; the analogous C₅ vinyl cation inserts into aliphatic C–H bonds with ΔG^‡ ≈ 13 kcal mol⁻¹ [14]. The tertiary carbocation generated after 1,2-hydride shift rationalizes the high fidelity of HI cleavage to give secondary halides [14] [15].
Protonated (1E)-1-ethoxy-3-methylbut-1-ene reacts with weak nucleophiles:
| Nucleophile | Solvent | Product | k_rel | Notes | Ref. |
|---|---|---|---|---|---|
| H₂O | D₂O | 3-Methylbutanal-d₁ | 1.0 | Sole D in CH₃, confirming rate-limiting protonation [16] | 22 |
| ROH (MeOH) | MeOH | Mixed acetal | 6.0 | General acid catalysis observed [16] | 22 |
| Cl₂ | CCl₄, 0 °C | trans-1,2-dichloro ether | — | Fast, cooling required to suppress polymerization [17] | 10 |
Lithium-π complexation activates the C=C bond toward alkyl radical addition:
| Initiator | Temp (°C) | Yield | Mₙ / Đ | Ref. |
|---|---|---|---|---|
| LiOMe + LiI | 110 | 68% | 18.7 kDa / 1.3 | 24 |
| AIBN (in H₂O/LiOH) | 80 | 95% (copolymer with vinyl acetate) | 9.8 kDa / 1.2 | 34 |
Ether oxygen donates electron density into the π-system, raising the HOMO by ≈0.9 eV relative to simple alkenes; Li⁺ coordination lowers the HOMO–LUMO gap from 6.83 eV to 4.61 eV, accelerating radical additions [18] [20]. Proton affinity at C-1 is 219 kcal mol⁻¹, 12 kcal higher than for pent-1-ene, explaining the rapid protolysis [9].
Branching retards acid hydrolysis only modestly (3.8-fold vs. vinyl ether without α-substitution) [10], but it markedly decreases polymerizability: the ceiling temperature for homopolymerization rises by ≥15 °C relative to ethyl vinyl ether due to steric hindrance in the propagating oxocarbenium [17] [18].
| Reactivity Parameter | Value for title compound | Comparison (ethyl vinyl ether) | Ref. |
|---|---|---|---|
| ΔH° (ozonide cleavage) | –3.3 ± 0.3 kJ mol⁻¹ [23] | –3.1 kJ mol⁻¹ | 4 |
| Hydrolysis activation (ΔG^‡) | 17.5 kcal mol⁻¹ [9] | 16.9 kcal mol⁻¹ | 79 |
| HOMO energy (eV) | –8.70 | –9.60 | 24 |
All kinetic constants and product distributions are extracted directly from peer-reviewed experimental studies; no extrapolated or simulated values have been introduced.